molecular formula C12H13FN2O2 B1475189 (1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol CAS No. 1987828-73-8

(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol

Cat. No.: B1475189
CAS No.: 1987828-73-8
M. Wt: 236.24 g/mol
InChI Key: CWDCJIMPPAMTRN-UHFFFAOYSA-N
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Description

“(1-(3-fluoro-4-methoxybenzyl)-1H-imidazol-4-yl)methanol” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The imidazole ring is substituted at the 1-position with a 3-fluoro-4-methoxybenzyl group and at the 4-position with a methanol group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, with the 3-fluoro-4-methoxybenzyl and methanol groups attached at the 1 and 4 positions, respectively .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, which is a heterocycle with aromatic properties. The electron-rich nitrogen atoms in the ring could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, the 3-fluoro-4-methoxybenzyl group, and the methanol group would all contribute to its properties .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown the synthesis of novel imidazole derivatives, including those structurally related to the specified compound, which exhibited potential antimicrobial activity. These compounds were prepared by condensing specific precursors with hydroxylamine hydrochloride, showcasing their potential in developing antimicrobial agents (Maheta, Patel, & Naliapara, 2012).

Fluorescence Properties and Chemical Probing

Another area of application involves the synthesis of compounds with distinct fluorescence properties. For instance, derivatives of the mentioned compound have been synthesized and studied for their UV and fluorescence characteristics, showing strong fluorescence upon coordination with Zn^2+, which could be beneficial for developing fluorescent probes and materials (Wen-yao, 2012).

Antitumor Activity

Derivatives of the specified compound have also been developed with potential antitumor activity. New compounds were synthesized and tested in vitro for tumor cell-growth inhibition, indicating the utility of these compounds in the search for new antitumor agents (Farghaly, 2010).

Antimycobacterial Activity

Imidazole derivatives, mimicking the structure of potent antimycobacterial agents, have been designed and synthesized. Some of these compounds exhibited significant in vitro antimycobacterial activity, suggesting their potential as antimycobacterial agents (Miranda & Gundersen, 2009).

Future Directions

The study of imidazole derivatives is a promising area of research in medicinal chemistry. These compounds have a wide range of biological activities and could potentially be developed into new therapeutic agents .

Properties

IUPAC Name

[1-[(3-fluoro-4-methoxyphenyl)methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2/c1-17-12-3-2-9(4-11(12)13)5-15-6-10(7-16)14-8-15/h2-4,6,8,16H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDCJIMPPAMTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(N=C2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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